![molecular formula C6H12OS B15323364 {1-[(Methylsulfanyl)methyl]cyclopropyl}methanol](/img/structure/B15323364.png)
{1-[(Methylsulfanyl)methyl]cyclopropyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-[(Methylsulfanyl)methyl]cyclopropyl}methanol is a highly researched compound with significant potential in various fields of research and industry. It has a molecular formula of C6H12OS and a molecular weight of 132.2. This compound has garnered interest due to its unique chemical structure and properties.
Méthodes De Préparation
The synthesis of {1-[(Methylsulfanyl)methyl]cyclopropyl}methanol involves several steps. One common method includes the reaction of cyclopropylmethanol with methylthiomethyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
{1-[(Methylsulfanyl)methyl]cyclopropyl}methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles like halides or amines.
Applications De Recherche Scientifique
{1-[(Methylsulfanyl)methyl]cyclopropyl}methanol has shown significant potential in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.
Mécanisme D'action
The mechanism of action of {1-[(Methylsulfanyl)methyl]cyclopropyl}methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparaison Avec Des Composés Similaires
{1-[(Methylsulfanyl)methyl]cyclopropyl}methanol can be compared with other similar compounds, such as:
Cyclopropylmethanol: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.
Methylthiomethyl chloride: Used as a reagent in the synthesis of this compound, but lacks the cyclopropyl group.
Cyclopropylmethylthiol: Similar structure but with a thiol group instead of a hydroxyl group, leading to different reactivity and applications.
Propriétés
Formule moléculaire |
C6H12OS |
|---|---|
Poids moléculaire |
132.23 g/mol |
Nom IUPAC |
[1-(methylsulfanylmethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C6H12OS/c1-8-5-6(4-7)2-3-6/h7H,2-5H2,1H3 |
Clé InChI |
ZDSITJGSAUTKBO-UHFFFAOYSA-N |
SMILES canonique |
CSCC1(CC1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


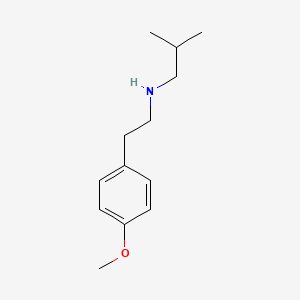
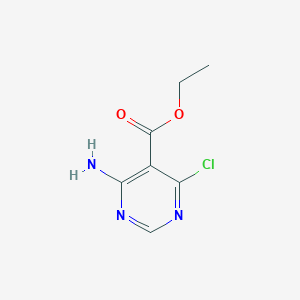
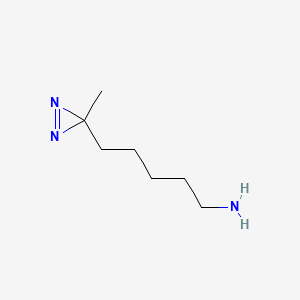
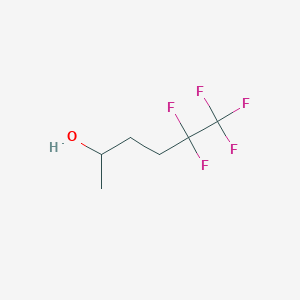
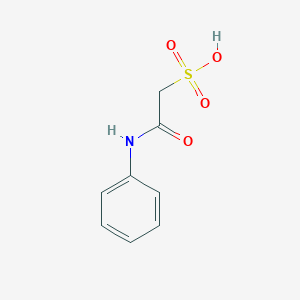
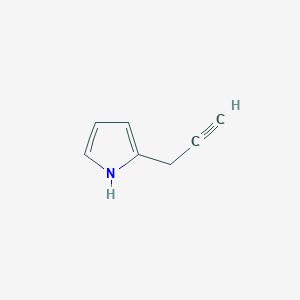
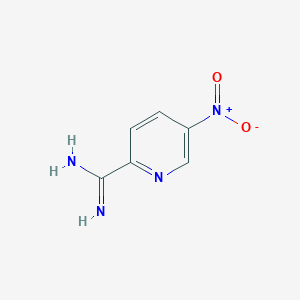
![7-Oxaspiro[3.5]nonane-6-carboxylicacid](/img/structure/B15323325.png)
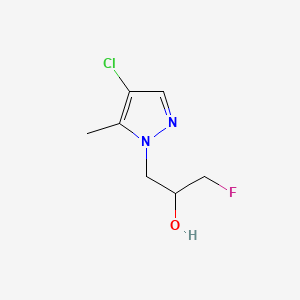
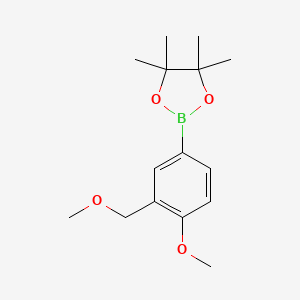
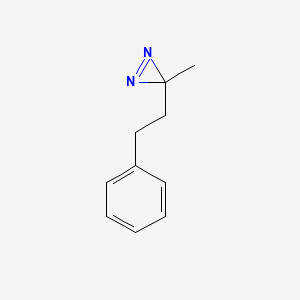

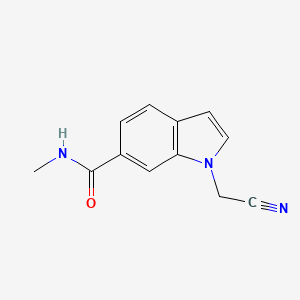
![(2S)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B15323374.png)
